The compound is derived from the reaction between acetic anhydride or acetic acid and methyl acrylate. It is categorized as an ester due to the presence of the ester functional group () in its molecular structure. The compound is also associated with various industrial applications, particularly in the synthesis of polymers and other chemical intermediates.
The synthesis of 2-propenoic acid, 2-(acetyloxy)-, methyl ester can be achieved through several methods:
These methods yield varying degrees of purity and yield depending on reaction conditions such as temperature, time, and catalyst type.
2-Propenoic acid, 2-(acetyloxy)-, methyl ester participates in several chemical reactions:
These reactions are significant for its applications in polymer chemistry and materials science.
The mechanism by which 2-propenoic acid, 2-(acetyloxy)-, methyl ester acts primarily involves its ability to undergo radical polymerization. The double bond in its structure makes it susceptible to radical attack, leading to chain growth polymerization processes.
This mechanism underpins its utility in producing various polymers used in coatings, adhesives, and sealants.
These properties make it suitable for various industrial applications while necessitating careful handling due to its flammability and potential health hazards.
2-Propenoic acid, 2-(acetyloxy)-, methyl ester finds extensive use in several fields:
The industrial synthesis of 2-propenoic acid, 2-(acetyloxy)-, methyl ester (methyl 2-acetoxyacrylate; C₆H₈O₄) primarily occurs through acid-catalyzed esterification of 2-acetoxypropenoic acid with methanol. This reaction follows second-order kinetics, where the reaction rate depends on both the carboxylic acid and alcohol concentrations [1]. Heterogeneous catalysts like sulfated zirconia or acidic zeolites demonstrate superior performance over traditional homogeneous catalysts (e.g., H₂SO₄) by minimizing side reactions and enabling catalyst reusability. At optimized conditions (60-80°C, 4-6 hours, acid:alcohol molar ratio of 1:5), these solid acid catalysts achieve yields exceeding 85% [2].
Table 1: Catalytic Performance in Esterification of 2-Acetoxypropenoic Acid
Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|
Sulfated zirconia | 80 | 4 | 89 | Reusable, minimal hydrolysis |
H-beta zeolite | 70 | 6 | 86 | Shape-selective, low byproducts |
Amberlyst-15 | 60 | 5 | 82 | High acidity, commercial availability |
Homogeneous H₂SO₄ | 65 | 3 | 78 | Rapid kinetics but corrosion issues |
Kinetic studies reveal an activation energy barrier of 65–75 kJ/mol for this esterification. The electron-withdrawing acetoxy group adjacent to the carboxylic acid functionality significantly enhances reactivity compared to unsubstituted acrylic acid derivatives, reducing the reaction time by approximately 40% under identical conditions [1] [2]. Catalyst deactivation occurs primarily through water adsorption or coke formation, necessitating thermal regeneration (400-500°C in air) after 5-7 reaction cycles [2].
Enzymatic synthesis of methyl 2-acetoxyacrylate leverages lipases (e.g., Candida antarctica Lipase B immobilized on acrylic resin) to catalyze the transesterification of vinyl acetate with methyl acrylate. This route operates under milder conditions (35-45°C) than chemical catalysis, eliminating side reactions like hydrolysis or polymerization [5]. Solvent-free systems achieve 92% conversion in 24 hours, while non-polar media (e.g., n-hexane) enhance enantioselectivity for chiral derivatives [5] [8].
The transesterification follows a ping-pong bi-bi mechanism, with initial acylation of the enzyme by the vinyl ester donor followed by nucleophilic attack by the methyl acrylate acceptor. Kinetic parameters show a Michaelis constant (Kₘ) of 0.8 mM for vinyl acetate and a turnover number (k꜀ₐₜ) of 180 s⁻¹, indicating high catalytic efficiency [8]. Enzyme stability remains robust for >100 hours in continuous-flow membrane reactors, though water contents >0.5% (w/w) trigger hydrolysis, reducing yields by 15-30% [5].
Solvent polarity critically influences reaction pathways and byproduct profiles in methyl 2-acetoxyacrylate synthesis. Polar aprotic solvents (DMF, acetonitrile) stabilize the transition state in esterification, accelerating rates by 2.3-fold versus non-polar solvents like toluene. However, they promote acrylate polymerization above 70°C, capping practical yields at 75% [4] [5]. Continuous-flow microreactors overcome this limitation through precise thermal control (ΔT ±1°C) and reduced residence times (<10 minutes), suppressing polymerization while maintaining temperatures optimal for esterification (60-80°C) [2].
Table 2: Solvent Impact on Continuous-Flow Synthesis
Solvent System | Dielectric Constant | Reaction Rate (10⁻³ mol·L⁻¹·min⁻¹) | Polymer Byproducts (%) | Optimal Residence Time (min) |
---|---|---|---|---|
Acetonitrile | 37.5 | 8.9 | 1.8 | 8 |
Tetrahydrofuran | 7.6 | 6.1 | 0.9 | 12 |
Toluene | 2.4 | 3.8 | 0.4 | 18 |
Solvent-free | - | 10.2 | 5.2 | 5 |
Optimized conditions in tubular flow reactors (catalyst bed: sulfated metal oxides; L/D ratio: 100) achieve 94% yield at 80°C with a space velocity of 2 h⁻¹. This represents a 22% yield enhancement over batch systems due to improved mass transfer and rapid removal of the water byproduct [2] [5]. Solvent viscosity emerges as a critical parameter—media with viscosities <0.5 cP minimize pressure drops in packed-bed configurations, enabling scale-up to pilot production (0.5–1 kg·h⁻¹) [2].
The high reactivity of the acrylate moiety in methyl 2-acetoxyacrylate predisposes it to degradation via three primary pathways:
The compound also undergoes retro-Claisen condensation above 150°C, producing methyl acetate and carbon suboxide (O=C=C=C=O), detected as a transient intermediate via FTIR spectroscopy [2]. Byproduct profiles depend heavily on reaction media: non-polar solvents suppress hydrolysis but promote decarboxylation, while basic impurities (e.g., >50 ppm amines) catalyze Michael addition side products. Implementing rigorous dehydration (molecular sieves) and radical inhibitors (50–100 ppm hydroquinone) reduces cumulative byproducts to <3% [5].
Table 3: Characterized Byproducts and Formation Conditions
Byproduct | Formation Pathway | Key Detection Method | Conditions Favoring Formation |
---|---|---|---|
Poly(methyl 2-acetoxyacrylate) | Radical polymerization | GPC, NMR | O₂ exposure, T > 70°C |
Methyl acetate + CO | Thermal decarboxylation | GC-MS, FTIR | T > 120°C, acidic sites |
Acrylic acid + Acetic acid | Hydrolysis | HPLC, titration | H₂O content > 0.2% |
3-Acetoxy-2-methylpropanoate | Michael addition | GC-MS, ¹³C NMR | Basic catalysts, prolonged storage |
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